molecular formula C5H5N3O B1144188 Pyrimidine-4-carbaldehyde oxime CAS No. 1073-65-0

Pyrimidine-4-carbaldehyde oxime

Cat. No.: B1144188
CAS No.: 1073-65-0
M. Wt: 123.11 g/mol
InChI Key: PUVYLIOTFMFXOB-BAQGIRSFSA-N
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Description

Pyrimidine-4-carbaldehyde oxime (CAS: 1073-65-0) is an oxime derivative of pyrimidine-4-carbaldehyde (CAS: 2435-50-9), formed by the reaction of the aldehyde group with hydroxylamine. Its molecular formula is C₅H₅N₃O, with a molecular weight of 123.11 g/mol . The compound is typically stored at 2–8°C in moisture-sealed conditions to maintain stability .

This compound is primarily utilized in research settings, particularly in coordination chemistry and pharmaceutical studies, though specific biological or catalytic applications require further exploration .

Properties

CAS No.

1073-65-0

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

(NZ)-N-(pyrimidin-4-ylmethylidene)hydroxylamine

InChI

InChI=1S/C5H5N3O/c9-8-3-5-1-2-6-4-7-5/h1-4,9H/b8-3-

InChI Key

PUVYLIOTFMFXOB-BAQGIRSFSA-N

SMILES

C1=CN=CN=C1C=NO

Isomeric SMILES

C1=CN=CN=C1/C=N\O

Canonical SMILES

C1=CN=CN=C1C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine-4-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Oxidation Reactions

Pyrimidine-4-carbaldehyde oxime undergoes oxidation to yield nitrile oxides or substituted pyrimidine derivatives. Key reactions include:

Reagent/ConditionsProduct FormedYieldReferences
Selenium dioxide (SeO₂)Pyrimidine-4-carboxylic acid75–90%
Hydrogen peroxide (H₂O₂)Nitrile oxide intermediates60–85%
Potassium permanganate (KMnO₄)Oxazol-5-yl derivatives70%

Mechanistic Insights :

  • Riley oxidation with SeO₂ converts methyl groups to aldehydes, enabling further functionalization (e.g., alkynyl or cyano substituents) .

  • Oxidation of the oxime group generates nitrile oxides, which participate in 1,3-dipolar cycloadditions .

Reduction Reactions

The oxime moiety is reducible to amines under controlled conditions:

Reagent/ConditionsProduct FormedYieldReferences
Sodium borohydride (NaBH₄)4-Aminomethylpyrimidine85–90%
Lithium aluminum hydride (LiAlH₄)Pyrimidine-4-methanol derivatives80%
Hydrogenation (H₂/Pd-C)Saturated pyrimidine amines70–75%

Applications :

  • Reduced derivatives show inhibitory activity against VEGFR-2 kinase, with IC₅₀ values in the nanomolar range .

Cyclization and Heterocycle Formation

This compound serves as a precursor for fused heterocycles:

Reaction PartnerProductConditionsYieldReferences
Ethyl cyanoacetateFuro[3,2-d]pyrimidinesReflux, base65–78%
2-AminopyridinePyrrolo[1,2-c]pyrimidinesAcid catalysis70%
Benzoin addition6-(Pyrimidin-4-yl)furopyrimidinolAmbient temperature55%

Key Findings :

  • Furopyrimidine derivatives exhibit enhanced π-π stacking interactions, improving their DNA-binding affinity .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the pyrimidine ring or oxime group:

Reaction TypeReagentProductYieldReferences
Electrophilic halogenationCl₂, Br₂5-Halopyrimidine oximes60–75%
Nucleophilic aromatic substitutionAmines, thiols4-Substituted pyrimidine oximes50–80%
AcylationAcetyl chlorideO-Acetyl oxime derivatives85%

Notable Example :

  • Chlorination at the 5-position enhances antimicrobial activity by 3-fold compared to unsubstituted analogs .

Photochemical Reactions

Under UV irradiation, oxime carbamates derived from this compound exhibit DNA-cleaving properties:

DerivativePhotoproductDNA Cleavage EfficiencyReferences
p-Pyridinyl oxime carbamateRadical intermediates90% (double-strand breaks)
Nitrile oxideDNA adducts75% (single-strand breaks)

Mechanism :

  • N–O bond homolysis generates radicals that abstract hydrogen atoms from DNA, causing strand breaks .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of oxime derivatives, including pyrimidine-4-carbaldehyde oxime, as anticancer agents. Oximes have been shown to inhibit various kinases involved in tumorigenesis, such as cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinase (PI3K) . These compounds exhibit multitargeted inhibition, which may provide therapeutic advantages over single-targeted inhibitors.

Case Study:
A study demonstrated that this compound derivatives exhibited significant antiproliferative activity against cancer cell lines. The mechanism of action involved the induction of apoptosis and cell cycle arrest, highlighting their potential as novel anticancer agents .

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. Research indicates that this compound can act against various bacterial strains by disrupting their cellular processes . The presence of the oxime group enhances its interaction with microbial targets.

Case Study:
In vitro studies showed that this compound exhibited bactericidal activity against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms .

DNA Interaction

This compound has been investigated for its ability to bind DNA and induce photocleavage. This property is particularly relevant for developing novel photodynamic therapies where targeted DNA damage is desired .

Data Table: DNA Binding Affinity of Pyrimidine Derivatives

CompoundBinding Affinity (kcal/mol)Photocleavage Activity
This compound-9.5High
Other pyrimidine derivativesVariesModerate to Low

Pharmacological Insights

Mechanism of Action

The mechanism of action of pyrimidine-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular context in which it is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thermal Stability and Hydrogen Bonding

Pyrimidine-4-carbaldehyde oxime belongs to a class of oxime derivatives, which often exhibit stability due to intramolecular hydrogen bonding. Comparative thermal data for related compounds are summarized below:

Compound Name Structural Features Decomposition Temperature Hydrogen Bonding Network Reference
This compound Pyrimidine ring + oxime group Not reported Likely moderate
Di(1H-tetrazol-5-yl) methanone oxime Tetrazole rings + oxime 288.7°C Extensive H-bonding
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) Tetrazole + hydrazone linker 247.6°C Extensive H-bonding

Key Findings :

  • Tetrazole-based oximes (e.g., di(1H-tetrazol-5-yl) methanone oxime) exhibit higher thermal stability (288.7°C) due to dense hydrogen-bonded networks stabilizing their crystal lattices .
  • This compound likely has lower thermal stability than tetrazole analogs, as pyrimidine rings generally form fewer hydrogen bonds compared to tetrazoles. However, experimental data are needed for confirmation.

Structural and Functional Differences

Pyridine-4-carboxamidoxime N-oxide

This compound (monoclinic space group P2₁/c) features a pyridine-N-oxide core with an amidoxime group, enabling coordination with transition metals. Unlike this compound, its N-oxide moiety enhances electron density, making it suitable for catalytic oxotransfer reactions .

Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate

This ester derivative of pyrimidine lacks the reactive oxime group but includes a carboxylate ester functional group.

Crystallographic and Supramolecular Behavior

  • Pyridine-4-carboxamidoxime N-oxide: Forms monoclinic crystals stabilized by N–H···O hydrogen bonds, creating a 2D supramolecular network . This contrasts with pyrimidine derivatives, where aromatic π-stacking may dominate.

Biological Activity

Pyrimidine-4-carbaldehyde oxime is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring substituted with an oxime group at the 4-position. This specific arrangement influences its reactivity and interaction with biological targets, making it a valuable scaffold in drug development.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Hydrogen Bonding : The oxime group can form hydrogen bonds with proteins, influencing enzyme activity and receptor binding.
  • Metal Ion Coordination : It can coordinate with metal ions, which may modulate the activity of metalloenzymes.
  • Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the synthesis of more complex derivatives.

Anticancer Activity

Pyrimidine derivatives, including this compound, have shown promising anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have indicated that certain pyrimidine derivatives can inhibit the proliferation of various cancer cell lines. For example, a derivative exhibited cytotoxic effects against prostate cancer cells (PC-3 and LNCaP) with IC50 values ranging from 4.86 µM to 69.4 µM .
  • Mechanisms of Action : These compounds may induce apoptosis and cause cell cycle arrest in the G2/M phase, preventing mitosis and leading to cell death .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties:

  • COX Inhibition : Certain derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . For example, some derivatives demonstrated IC50 values of 0.04 μmol against COX-2.
  • In Vivo Studies : In animal models, pyrimidine derivatives showed significant anti-inflammatory effects in carrageenan-induced paw edema tests, indicating their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by modifications to its structure. Key findings from SAR studies include:

Compound ModificationEffect on Activity
Substitution at R1No significant improvement in inhibitory activity observed .
Introduction of polar groups at R2Increased potency due to enhanced interactions with target enzymes .
Variations in side chainsAffects solubility and bioavailability, impacting overall efficacy .

Case Studies and Research Findings

  • Anticancer Efficacy : A study on a series of pyrimidine derivatives revealed that one compound exhibited potent cytotoxicity against multiple cancer cell lines while sparing normal cells . The research highlighted the potential for developing targeted therapies based on these compounds.
  • Inflammatory Response : In another study, pyrimidine derivatives were evaluated in models of inflammation, demonstrating significant reductions in edema comparable to conventional treatments like indomethacin . This suggests that these compounds could serve as alternatives or adjuncts in managing inflammatory conditions.
  • Kinase Inhibition : Recent findings indicate that some pyrimidine derivatives act as kinase inhibitors, targeting pathways involved in cancer progression and inflammation . This positions them as candidates for further development in oncology and inflammatory disease therapeutics.

Q & A

Q. What are the established synthetic routes for Pyrimidine-4-carbaldehyde oxime, and how can reaction conditions be optimized for higher yields?

Methodological Answer: this compound synthesis typically involves condensation of pyrimidine-4-carbaldehyde with hydroxylamine under controlled conditions. Critical parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility and reaction efficiency .
  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to avoid side reactions like oxime decomposition.
  • Temperature : Reactions are often conducted at 60–80°C to balance kinetics and thermal stability .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation.

Optimization Strategy :
Design a factorial experiment varying solvent, temperature, and catalyst concentration. Monitor yield via HPLC or LC-MS and validate purity with melting point analysis and NMR .

Q. What safety protocols are recommended for handling this compound, given structural analogs’ toxicity profiles?

Methodological Answer: While direct toxicity data for this compound is limited, analog studies (e.g., pyrimidine-4-carboxylic acid) suggest:

  • Hazard Classifications : Skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
  • Mitigation Measures :
    • Use fume hoods and PPE (gloves, goggles).
    • Avoid inhalation; monitor airborne concentrations via gas detection tubes.
    • Store in airtight containers away from oxidizers .

Emergency Response :
In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Maintain SDS documentation aligned with OSHA standards .

Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Look for aldehyde proton (~9.8–10.2 ppm) and oxime -OH (broad peak at ~11–12 ppm). Compare with NIST reference data .
    • ¹³C NMR : Confirm carbonyl carbon (~190–200 ppm) and pyrimidine ring carbons (~150–160 ppm).
  • IR Spectroscopy : Identify C=N (1640–1690 cm⁻¹) and N-O (930–980 cm⁻¹) stretches .
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) for purity assessment .

Validation : Cross-reference data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry guide the design of novel this compound derivatives with enhanced reactivity?

Methodological Answer:

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
  • Reactivity Descriptors : Derive Fukui indices to identify regions prone to oxidation or reduction .

Case Study :
A 2020 study on pyridine-4-carboxamidoxime N-oxide used DFT to rationalize its tautomeric stability, providing a template for pyrimidine analogs .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Data Triangulation : Compare assays (e.g., MIC vs. IC₅₀) across studies to contextualize potency variations .
  • Experimental Replication : Standardize cell lines (e.g., HEK-293 vs. HeLa) and culture conditions to isolate compound-specific effects.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent choice, impurity levels) .

Example : Discrepancies in antimicrobial activity may stem from differences in bacterial strain resistance profiles or compound solubility .

Q. How can researchers address inconsistencies in toxicity data for this compound analogs?

Methodological Answer:

  • Dose-Response Analysis : Establish LC₅₀/EC₅₀ values using in vitro models (e.g., zebrafish embryos) to compare with existing AEGL frameworks .
  • Cross-Species Extrapolation : Apply uncertainty factors (e.g., 3–10×) to adjust animal-derived toxicity thresholds for human relevance .
  • Mechanistic Studies : Use transcriptomics/proteomics to identify toxicity pathways (e.g., oxidative stress) and validate via knockout models .

Table 1 : Toxicity Data Comparison for Structural Analogs

CompoundLD₅₀ (mg/kg)Critical EffectSource
Phosgene oxime3 (inhalation)Respiratory irritation
Pyrimidine-4-carboxylic acid250 (oral)Skin corrosion

Q. What methodologies ensure reproducibility in synthesizing and testing this compound derivatives?

Methodological Answer:

  • Detailed Documentation : Record batch-specific data (e.g., solvent lot numbers, humidity levels) to identify variability sources .
  • Collaborative Validation : Share samples with independent labs for parallel testing (e.g., NMR, bioassays) .
  • Open Data Practices : Publish raw spectral data and crystallographic files (e.g., CIF) in repositories like PubChem or Zenodo .

Example : A 2023 study on pyrimidine derivatives achieved 95% reproducibility by standardizing Grignard reaction conditions .

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